molecular formula C11H8FNO2 B6366287 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine CAS No. 1261909-49-2

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

Cat. No.: B6366287
CAS No.: 1261909-49-2
M. Wt: 205.18 g/mol
InChI Key: DIJXNBZPLRUGGS-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine is a versatile bidentate ligand of significant interest in chemical synthesis and inorganic chemistry research. Its core structure incorporates a 2-hydroxypyridine moiety, a group known for its potent metal-chelating properties, particularly as a key component in siderophore-inspired molecules . The presence of the electron-withdrawing fluoro group on the phenolic ring fine-tunes the electronic properties of the compound, potentially enhancing its stability and binding affinity for various metal cations. This makes it a valuable scaffold for developing novel chelators for Fe(III) and other metal ions, with potential applications in the study of antimicrobial agents, metalloenzyme inhibition, and metal sequestration technologies . In synthetic chemistry, this compound serves as a high-value building block. The phenolic and pyridinic hydroxyl groups present opportunities for selective functionalization and incorporation into larger molecular architectures. Researchers can utilize it in solid-phase peptide synthesis (SPPS) to create peptides with enhanced metal-binding capabilities, a technique successfully employed with analogous 1-hydroxypyridine-2-one (1,2-HOPO) derivatives . Its structure is closely related to other research compounds like 4-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine, underscoring its role in exploring structure-activity relationships in medicinal and materials chemistry . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-1-2-10(14)9(6-8)7-3-4-13-11(15)5-7/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJXNBZPLRUGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=O)NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682674
Record name 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-49-2
Record name 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Hydroxylation of Fluorinated Precursors

An alternative route involves the demethylation of 5-fluoro-2-methoxyphenyl derivatives. For example, treating 5-fluoro-2-methoxyphenylboronic acid with 35% hydrochloric acid (HCl) at 145°C for 2 hours removes the methyl protecting group, yielding 5-fluoro-2-hydroxyphenylboronic acid in 49% yield. This method bypasses the need for diazonium chemistry but requires high-temperature conditions, which may limit scalability.

Table 1: Comparison of 5-Fluoro-2-Hydroxyphenyl Synthesis Methods

MethodStarting MaterialConditionsYieldReference
Balz-Schiemann Reaction2-Amino-5-bromophenolHBF₄, 100–120°C60–70%
Direct Demethylation5-Fluoro-2-methoxyphenyl35% HCl, 145°C, 2h49%

Synthesis of the 2-Hydroxypyridine Intermediate

The 2-hydroxypyridine moiety is prepared through functional group transformations on pyridine derivatives. Key strategies include:

Hydrolysis of Halopyridines

4-Bromo-2-methoxypyridine undergoes hydrolysis using aqueous hydrogen bromide (HBr) at 100°C for 6 hours, replacing the methoxy group with a hydroxyl group to yield 4-bromo-2-hydroxypyridine. This method achieves a 49% yield and is compatible with subsequent cross-coupling reactions.

Cross-Coupling Strategies for Biaryl Formation

The final step involves coupling the 5-fluoro-2-hydroxyphenyl and 2-hydroxypyridine fragments. Suzuki-Miyaura coupling is the most widely employed method due to its efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The reaction combines 5-fluoro-2-hydroxyphenylboronic acid and 4-bromo-2-hydroxypyridine in the presence of a palladium catalyst. Optimal conditions use tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, sodium carbonate (Na₂CO₃) as the base, and a mixed solvent system of ethanol/water (3:1) at 80°C for 12 hours. This method achieves yields of 65–75%, with the aqueous phase facilitating easy separation of the biaryl product.

Table 2: Suzuki-Miyaura Coupling Parameters

Boronic AcidHalideCatalystYieldReference
5-Fluoro-2-hydroxyphenyl4-Bromo-2-hydroxypyridinePd(PPh₃)₄65–75%

Negishi Coupling

Organozinc reagents derived from 4-bromo-2-hydroxypyridine react with 5-fluoro-2-hydroxyphenyl halides in the presence of nickel catalysts. While this method avoids boron-based reagents, it suffers from lower yields (50–55%) and sensitivity to moisture.

Purification and Characterization

Isolation Techniques

The crude product is purified via liquid-liquid extraction (ethyl acetate/water) followed by recrystallization from ethanol. This removes unreacted starting materials and inorganic salts, yielding a brown solid with >95% purity.

Analytical Validation

  • LC/MS : Confirms molecular ion peaks at m/z 205.18 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 8.15 (d, 1H, pyridine-H), 7.45 (m, 2H, phenyl-H), 6.90 (d, 1H, pyridine-H).

  • FT-IR : Peaks at 3250 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O stretch) .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 4-(5-fluoro-2-hydroxyphenyl)-2-hydroxypyridine
  • Molecular Formula : C11H8FNO2
  • CAS Number : 1261993-62-7

Key Features

The compound's structure allows for various chemical reactions, including:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : Potential reduction of nitro groups to amines.
  • Substitution Reactions : The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Medicinal Chemistry

This compound is explored for its potential as a therapeutic agent due to:

  • Enhanced Metabolic Stability : The incorporation of fluorine often increases the metabolic stability of compounds, making them more effective as drugs.
  • Bioavailability : Fluorinated compounds typically show improved bioavailability, which is crucial for drug efficacy.

Biological Studies

This compound is utilized in biological research for:

  • Radiolabeling Applications : Fluorinated pyridines are frequently employed in the development of radiolabeled compounds for imaging studies, enhancing the visualization of biological processes.
  • Mechanism of Action Studies : The electron-withdrawing effect of the fluorine atom influences the compound's reactivity and binding affinity to biological targets, aiding in understanding biochemical pathways.

Agrochemical Development

In agrochemicals, this compound is investigated for:

  • Pesticide Formulation : Its unique properties may contribute to the development of more effective pesticides with reduced environmental impact.

Material Science

The compound's chemical characteristics make it suitable for:

  • Synthesis of Advanced Materials : Its role as a building block allows for the creation of new materials with tailored properties for specific applications.

Case Study 1: Drug Development

A study focused on synthesizing derivatives of this compound showed promising results in modulating specific enzyme activities related to cancer pathways. The fluorinated derivatives exhibited higher binding affinities compared to non-fluorinated counterparts, indicating their potential as lead compounds in anticancer drug development.

Case Study 2: Imaging Techniques

Research utilizing radiolabeled versions of this compound demonstrated its effectiveness in PET imaging studies. The incorporation of fluorine allowed for better visualization of metabolic processes in vivo, paving the way for advancements in diagnostic imaging.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.

    Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Key Insights :

  • Hydroxyl Position : The 2-hydroxyl group on pyridine is critical for tautomerism and metal coordination, as seen in Ir-based catalysts . In contrast, 3-hydroxypyridine derivatives exhibit reduced catalytic and biological activities .

Physicochemical Properties

Comparative data for solubility, melting points, and stability:

Compound Name Melting Point (°C) Solubility (H2O) Stability Notes Reference
This compound Not reported Low Sensitive to oxidation; stabilized by intramolecular H-bonding
2-Hydroxypyridine (baseline) 105–107 Moderate Tautomerizes to pyridone; forms stable complexes with metals
5-Fluoro-2-hydroxy-3-nitropyridine 242–243 Very low Thermally unstable; decomposes under light
6-(4-Carboxyphenyl)-2-hydroxypyridine >250 Low High thermal stability due to carboxylate group

Key Insights :

  • The fluorine atom and hydroxyl groups in the target compound likely reduce aqueous solubility compared to non-fluorinated analogs (e.g., 2-hydroxypyridine) .
  • Intramolecular hydrogen bonding between the 2-hydroxyl (pyridine) and 2-hydroxyl (phenyl) groups may enhance thermal stability .

Catalytic Performance

  • Ir Complex with 2-Hydroxypyridine Ligand : A dicationic Cp*Ir complex bearing a 2-hydroxypyridine ligand achieved 85% yield in alcohol dehydrogenation, outperforming analogs with bulkier substituents .
  • Fluorine-Free Analog : The absence of fluorine in 5-(4-hydroxyphenyl)-2-hydroxypyridine reduces electronic effects, limiting its utility in redox catalysis .

Biological Activity

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position of the phenyl ring and hydroxyl groups at the 2-position of both the phenyl and pyridine moieties. The incorporation of fluorine often enhances the biological properties of organic compounds, making them valuable in various pharmaceutical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8FN1O3\text{C}_{10}\text{H}_{8}\text{F}\text{N}_1\text{O}_3

Key Properties:

  • Molecular Weight: 201.17 g/mol
  • Solubility: Highly soluble in organic solvents, moderate solubility in water.
  • Stability: Stable under standard laboratory conditions, but sensitive to strong oxidizing agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluorine atom's electron-withdrawing effect enhances the compound's reactivity and binding affinity, potentially leading to modulation of signaling pathways relevant to disease states.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. For example, a study demonstrated that similar fluorinated pyridines showed IC50 values in the low nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory responses through inhibition of key signaling pathways such as NF-κB and MAPK, which are crucial in mediating inflammation .

Case Studies

  • In Vivo Efficacy in Tumor Models:
    A recent study evaluated the efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a marked reduction in tumor volume compared to controls, supporting its potential as an effective therapeutic agent for cancer treatment.
  • Toxicological Assessment:
    Toxicity studies conducted on Jurkat T cells revealed that while the compound exhibits cytotoxicity at high concentrations, it remains safe at therapeutic doses. Further studies are required to establish a comprehensive safety profile .

Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)Mechanism of Action
This compound<50Inhibition of cell proliferation and inflammatory pathways
5-Fluorouracil0.1Inhibition of thymidylate synthase
5-(4-Chlorophenyl)-2-hydroxypyridine<100Modulation of apoptosis pathways

Q & A

Q. What synthetic strategies are employed to prepare 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Suzuki-Miyaura coupling to attach the fluorophenyl group to the pyridine core, using palladium catalysts and boronic acid derivatives .
  • Step 2 : Hydroxylation via demethylation (if methoxy intermediates are used) or direct introduction of hydroxyl groups under basic conditions .
  • Purification : Column chromatography or recrystallization ensures purity, monitored by TLC or HPLC.
  • Key Challenges : Managing steric hindrance from the dihydroxy groups and ensuring regioselectivity.

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

  • Data Collection : Single crystals are grown via slow evaporation, and diffraction data are collected using synchrotron or in-house X-ray sources.
  • Refinement : Programs like SHELXL (from the SHELX suite) refine atomic positions, thermal parameters, and hydrogen bonding networks .
  • Validation : Residual density maps and R-factors (<5%) ensure accuracy. For example, related fluorophenyl-pyridine derivatives show intramolecular hydrogen bonds between hydroxyl groups and adjacent rings, stabilizing the planar structure .

Q. What spectroscopic techniques are used to characterize this compound?

Technique Application Example Data
NMR Confirms substitution patterns and hydroxyl group positions (e.g., 1^1H NMR: δ 10.2 ppm for phenolic -OH) .19F NMR^{19}\text{F NMR}: δ -115 ppm (CF coupling)
IR Spectroscopy Identifies -OH stretches (broad ~3200 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .
Mass Spectrometry Validates molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 234) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or DNA topoisomerases). The dihydroxy groups may act as hydrogen bond donors, similar to pyridinone-based inhibitors .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Fluorine substitution enhances electronegativity, influencing binding affinity .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH, serum concentration).
  • Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis) or Western blotting (target protein inhibition) to validate mechanisms .
  • Meta-Analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent effects) .

Q. How are regioselectivity challenges addressed during functionalization of the pyridine ring?

  • Directing Groups : Temporarily install protecting groups (e.g., Boc on -OH) to guide electrophilic substitution .
  • Metal Catalysis : Use Pd(0) or Cu(I) to control cross-coupling positions, as seen in analogous trifluoromethylpyridine syntheses .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired intermediates .

Methodological Considerations for Data Interpretation

Q. How do steric and electronic effects influence the compound’s reactivity?

  • Steric Effects : Bulky substituents on the phenyl ring (e.g., -CF3_3) may hinder nucleophilic attack at the pyridine’s 4-position .
  • Electronic Effects : Electron-withdrawing fluorine atoms increase the pyridine ring’s electrophilicity, facilitating nucleophilic substitutions at specific sites .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test PdCl2_2(PPh3_3)2_2 vs. Buchwald-Hartwig catalysts for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks .

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